N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide
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Overview
Description
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce amine-containing compounds.
Scientific Research Applications
N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide has a wide range of applications in scientific research:
Biology: It may serve as a probe to study various biological processes, including enzyme activity and protein interactions.
Industry: In material science, the compound could be used to develop new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea . These compounds share the isoxazole ring but differ in other functional groups attached to the ring.
Uniqueness
What sets N-(3-(tert-butyl)isoxazol-5-yl)-2,4-dihydroxy-5,6-dimethylnicotinamide apart is its combination of the isoxazole ring with a nicotinamide moiety, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-7-8(2)16-13(20)11(12(7)19)14(21)17-10-6-9(18-22-10)15(3,4)5/h6H,1-5H3,(H,17,21)(H2,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKXGTSTFXKDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1O)C(=O)NC2=CC(=NO2)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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